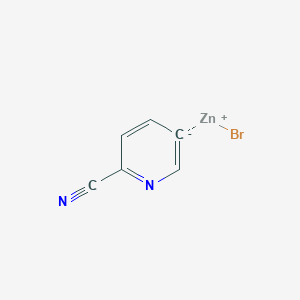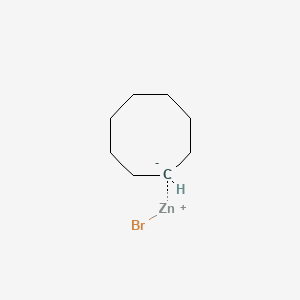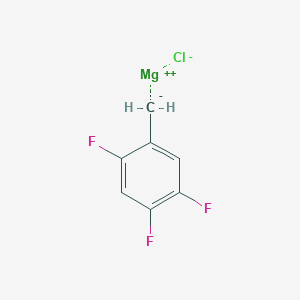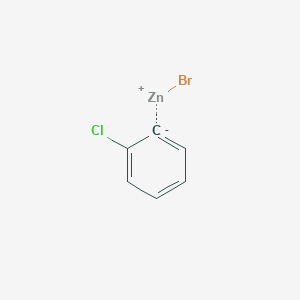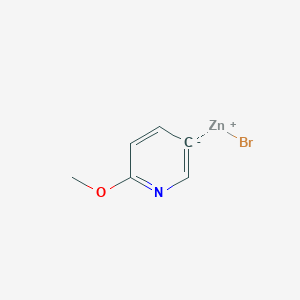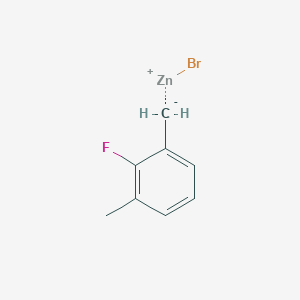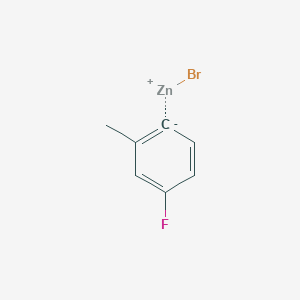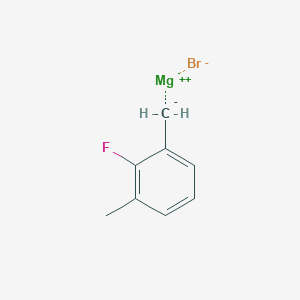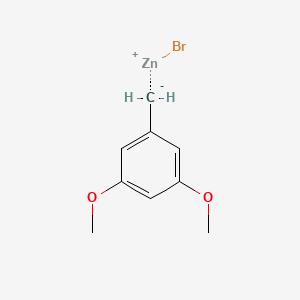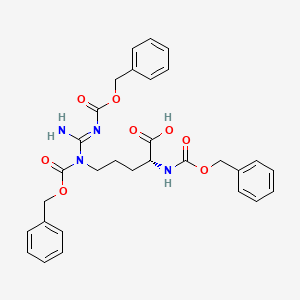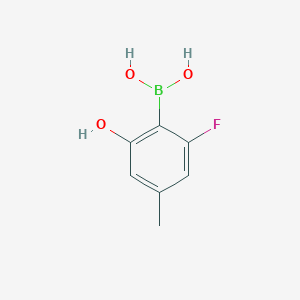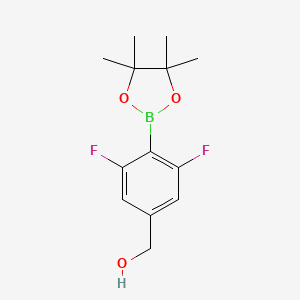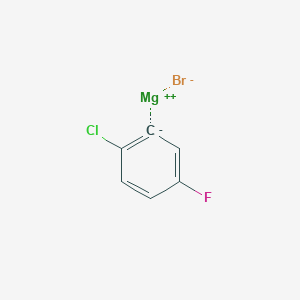
2-Chloro-5-fluorophenylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluorophenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The molecular formula of this compound is C6H3BrClFMg, and it has a molecular weight of 233.75 g/mol .
Vorbereitungsmethoden
2-Chloro-5-fluorophenylmagnesium bromide is typically prepared through the reaction of 2-chloro-5-fluorobromobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production: On an industrial scale, the preparation involves similar conditions but with optimized parameters for large-scale production.
Analyse Chemischer Reaktionen
2-Chloro-5-fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include carbonyl compounds, halides, and catalysts like palladium or nickel. The reactions are usually carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products: The major products depend on the specific reaction but often include alcohols, biaryl compounds, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluorophenylmagnesium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It plays a crucial role in drug development, serving as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluorophenylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluorophenylmagnesium bromide can be compared with other Grignard reagents such as:
- Phenylmagnesium bromide
- 2-Chlorophenylmagnesium bromide
- 5-Fluorophenylmagnesium bromide
Uniqueness: : The presence of both chloro and fluoro substituents on the aromatic ring makes this compound unique. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, providing distinct advantages in specific synthetic applications.
Eigenschaften
IUPAC Name |
magnesium;1-chloro-4-fluorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-1-3-6(8)4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLFGAHPYNUQZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1F)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
